2,6-Dibromo-4-fluorophenol

Catalog No.
S703334
CAS No.
344-20-7
M.F
C6H3Br2FO
M. Wt
269.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-fluorophenol

CAS Number

344-20-7

Product Name

2,6-Dibromo-4-fluorophenol

IUPAC Name

2,6-dibromo-4-fluorophenol

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F

The exact mass of the compound 2,6-Dibromo-4-fluorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dibromo-4-fluorophenol is a highly specialized halogenated building block characterized by two reactive ortho-bromine handles and a stable para-fluorine atom[1]. In industrial and advanced laboratory settings, it is primarily procured as a rigid monomer for step-growth polymerizations and as a bis-electrophile for transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine atom lowers the phenolic pKa to approximately 6.92, enhancing phenoxide leaving-group ability during etherification, while simultaneously imparting high thermal stability and oxidation resistance to downstream materials .

Substituting 2,6-dibromo-4-fluorophenol with closer analogs like 2,6-dibromophenol or 2,4,6-tribromophenol leads to severe processability and yield issues [1]. In 2,6-dibromophenol, the unsubstituted para-position is highly susceptible to electrophilic aromatic substitution and oxidative coupling, which causes unwanted branching or cross-linking during polymerization. Conversely, 2,4,6-tribromophenol possesses a reactive para-bromine that competes during palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), destroying the strict 2,6-regioselectivity required for linear polymers or specific bis-functionalized ligands [2]. The inert C-F bond in 2,6-dibromo-4-fluorophenol perfectly blocks the para-position, ensuring 100% regiocontrol at the ortho-bromines while resisting oxidative degradation.

Ortho-Regiocontrol in Cross-Coupling

When subjected to standard Pd-catalyzed cross-coupling conditions, 2,4,6-tribromophenol undergoes competitive insertion at the para-bromine, leading to a statistical mixture of di- and tri-substituted products. In contrast, 2,6-dibromo-4-fluorophenol exhibits absolute selectivity for 2,6-disubstitution because the strong C-F bond is completely inert to standard Pd(0) oxidative addition [1]. This allows for quantitative yields of strictly linear or symmetrically 2,6-disubstituted architectures without the need for complex chromatographic separation.

Evidence DimensionRegioselectivity for 2,6-disubstitution
Target Compound Data>90% yield, 100% ortho-selectivity
Comparator Or Baseline2,4,6-Tribromophenol (<60% yield, mixed ortho/para substitution)
Quantified DifferenceComplete elimination of para-coupled byproducts
ConditionsPd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for costly chromatographic separation of structural isomers, making it the only viable choice for synthesizing strictly 2,6-disubstituted ligands or linear polymers.

Suppression of Para-Oxidation in Polymer Synthesis

During the synthesis of poly(arylene ether)s or under basic oxidative conditions, 2,6-dibromophenol is prone to para-oxidation, forming quinone methide intermediates that lead to polymer branching, cross-linking, and batch-to-batch molecular weight variations [1]. The substitution of the para-proton with fluorine in 2,6-dibromo-4-fluorophenol completely blocks this oxidative degradation pathway. The high bond dissociation energy of the C-F bond ensures that step-growth polymerizations proceed with strict linearity, yielding predictable molecular weights.

Evidence DimensionPolymer linearity and side-reaction suppression
Target Compound DataStrictly linear step-growth, zero para-branching
Comparator Or Baseline2,6-Dibromophenol (susceptible to para-oxidation and branching)
Quantified DifferenceComplete suppression of oxidative cross-linking
ConditionsBasic or oxidative polymerization conditions

Ensures reproducible batch-to-batch molecular weights and eliminates gelation caused by unwanted cross-linking in high-performance polymer manufacturing.

Phenolic Acidity and Etherification Efficiency

The presence of two ortho-bromine atoms significantly alters the electronic environment of the phenol. While 4-fluorophenol has a pKa of approximately 9.89, 2,6-dibromo-4-fluorophenol exhibits a predicted pKa of 6.92 . This nearly 3-order-of-magnitude increase in acidity means that 2,6-dibromo-4-fluorophenol can be quantitatively deprotonated by milder bases (such as potassium carbonate) during etherification or nucleophilic aromatic substitution (SNAr) reactions, whereas 4-fluorophenol often requires stronger bases.

Evidence DimensionPhenolic pKa (acidity)
Target Compound DatapKa ~ 6.92
Comparator Or Baseline4-Fluorophenol (pKa ~ 9.89)
Quantified Difference~2.97 pKa unit difference (nearly 1000x more acidic)
ConditionsStandard aqueous/organic basic deprotonation

Allows the use of mild carbonate bases instead of harsh hydrides or alkoxides, improving functional group tolerance and safety in scale-up etherifications.

Synthesis of Fluorinated Poly(arylene ether)s

Due to its strict 2,6-reactivity and blocked para-position, this compound is ideal for step-growth polymerization to form fluorinated poly(arylene ether)s. The resulting polymers exhibit low dielectric constants, high thermal stability, and excellent hydrophobicity, making them highly suitable for advanced microelectronics and aerospace coatings [1].

Symmetrical 2,6-Disubstituted Ligand Precursor

In organometallic chemistry and catalysis, 2,6-dibromo-4-fluorophenol serves as a perfect starting material for bulky, symmetrical pincer ligands or specialized phosphine/amine ligands. The inert para-fluorine ensures that cross-coupling occurs exclusively at the ortho positions, streamlining the synthesis of high-purity catalyst frameworks [2].

Metabolically Stable Pharmaceuticals

The compound is utilized as a building block in medicinal chemistry where both etherification of the phenol and functionalization of the ortho-positions are required. The para-fluorine atom provides metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a critical design feature for extending the half-life of active pharmaceutical ingredients (APIs) [3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

344-20-7

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